molybdenum(2+);tetraacetate

Inorganic Synthesis Structural Chemistry Metal-Metal Multiple Bonds

Molybdenum(2+);tetraacetate, systematically named tetrakis(μ-acetato-O:O′)dimolybdenum or dimolybdenum tetraacetate [Mo₂(OAc)₄], is a yellow, diamagnetic, air-stable crystalline solid that serves as the archetypal compound containing a metal-metal quadruple bond. First synthesized by Wilkinson and structurally characterized by Lawton and Mason, it adopts a Chinese lantern (paddlewheel) structure wherein two Mo(II) centers (d⁴ configuration, electronic configuration σ²π⁴δ²) are bridged by four acetate ligands with a Mo–Mo distance of 2.0934 Å.

Molecular Formula C8H12Mo2O8
Molecular Weight 428.1 g/mol
CAS No. 14221-06-8
Cat. No. B083154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemolybdenum(2+);tetraacetate
CAS14221-06-8
Molecular FormulaC8H12Mo2O8
Molecular Weight428.1 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]
InChIInChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4
InChIKeyDOOLFANBWPPEGQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molybdenum(2+);tetraacetate (CAS 14221-06-8) – Essential Procurement Data for the Quadruple-Bonded Dimolybdenum(II) Acetate Dimer


Molybdenum(2+);tetraacetate, systematically named tetrakis(μ-acetato-O:O′)dimolybdenum or dimolybdenum tetraacetate [Mo₂(OAc)₄], is a yellow, diamagnetic, air-stable crystalline solid that serves as the archetypal compound containing a metal-metal quadruple bond [1]. First synthesized by Wilkinson and structurally characterized by Lawton and Mason, it adopts a Chinese lantern (paddlewheel) structure wherein two Mo(II) centers (d⁴ configuration, electronic configuration σ²π⁴δ²) are bridged by four acetate ligands with a Mo–Mo distance of 2.0934 Å [2]. It is slightly soluble in organic solvents, insoluble in water, and decomposes slowly in air [3]. This compound is the universal gateway precursor for synthesizing the entire family of quadruple-bonded dimolybdenum complexes [4].

Why Molybdenum(2+);tetraacetate Cannot Be Replaced by Generic Molybdenum Sources or Other Metal Acetate Dimers


Molybdenum(2+);tetraacetate cannot be substituted by other molybdenum precursors (e.g., Mo(CO)₆, MoO₃, MoCl₅) or by analogous metal acetate dimers (e.g., Rh₂(OAc)₄, Cr₂(OAc)₄) because its unique quadruple Mo–Mo bond with a bond order of ~4.12 (in the free Mo₂ molecule) and its specific electronic structure (σ²π⁴δ² ground state) dictate its reactivity, spectroscopic signature, and ligand substitution behavior [1]. The compound is diamagnetic and EPR-silent, whereas one-electron oxidation yields a paramagnetic [Mo₂(OAc)₄]⁺ cation, enabling distinct redox-based applications [2]. Unlike Rh₂(OAc)₄, Mo₂(OAc)₄ is inert toward axial phosphine ligands, making it a selective building block in supramolecular synthesis [3]. Substituting with a crude molybdenum salt or a different paddlewheel dimer will fail to deliver the specific structural, electronic, and chiroptical properties documented in the quantitative evidence below.

Quantitative Differentiation Evidence for Molybdenum(2+);tetraacetate (CAS 14221-06-8)


Metal–Metal Bond Length: The Shortest Quadruple Bond Among Acetate-Bridged Dimers

Mo₂(OAc)₄ exhibits a Mo–Mo separation of 2.0934 Å, which is 0.297 Å shorter than the Rh–Rh distance in Rh₂(OAc)₄ (2.39 Å) and 0.267 Å shorter than the Cr–Cr distance in Cr₂(OAc)₄(H₂O)₂ (2.36 Å) [1][2][3]. The Mo–O bond distance is 2.119 Å. The compact metal core is a direct consequence of the σ²π⁴δ² quadruple bond, which provides a bond order of approximately 1.46 in the acetate complex [4]. This shorter and stronger metal-metal bond translates into higher thermal stability and a well-defined, rigid scaffold that resists dissociation during ligand substitution.

Inorganic Synthesis Structural Chemistry Metal-Metal Multiple Bonds

Differential Reactivity Toward 2-Pyridylphosphine Ligands: Selective Inertness Versus Facile Adduct Formation

A head-to-head study demonstrated that Mo₂(OAc)₄ does not react with 2-pyridylphosphine ligands under standard conditions, while Rh₂(OAc)₄ reacts readily, forming axial P→Rh adducts that weaken the Rh–Rh single bond [1]. This differential reactivity is attributed to the quadruple Mo–Mo bond's reluctance to accept axial ligands, in contrast to the single Rh–Rh bond. The inertness of Mo₂(OAc)₄ toward neutral phosphine donors makes it a superior precursor for synthesizing equatorially substituted derivatives without competing axial ligation.

Coordination Chemistry Ligand Design Supramolecular Synthesis

Chiroptical Auxiliary: Diagnostic CD Bands for Absolute Configuration Assignment of Diols and Amino Acids

Mo₂(OAc)₄ acts as an achiral chromophoric auxiliary that, upon in situ complexation with chiral vicinal diols or amino acids in DMSO, produces distinct Cotton effects in the 250–650 nm range [1]. For 1,2-diols, diagnostic CD bands appear at approximately 310, 350, and 400 nm; the sign of these bands correlates with the O–C–C–O torsion angle, enabling unambiguous absolute configuration assignment [2]. For 1,3-diaxial diols, five Cotton bands are observed: Band I (490–540 nm), Band II (400–440 nm), Band III (350–380 nm), Band IV (320 nm), and Band V (280 nm) [3]. In amino acid complexes, Cotton effects at ~300 nm and ~400 nm are used with a hexadecant sector rule [4]. In contrast, Rh₂(OCOCF₃)₄, another commonly used chiroptical auxiliary, induces CD bands in a different spectral window and requires more stringent substrate preparation. The Mo₂(OAc)₄ method requires only mixing the analyte with the metal complex in DMSO, with no isolation step.

Stereochemistry Circular Dichroism Absolute Configuration Determination

Thermal Stability: Vacuum Sublimation at 300 °C Distinguishes Mo₂(OAc)₄ from Decomposing Metal Carboxylate Analogs

Mo₂(OAc)₄ can be sublimed intact at 300 °C under vacuum without decomposition [1]. In contrast, many other metal acetate dimers, including Cu₂(OAc)₄·2H₂O and Cr₂(OAc)₄·2H₂O, undergo irreversible thermal decomposition to metal oxides below 300 °C [2]. This volatility retention makes Mo₂(OAc)₄ a viable molecular precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of molybdenum-containing thin films, where precise stoichiometry must be maintained.

Thermal Analysis Precursor Chemistry Thin-Film Deposition

Commercially Available Purity Tiers: From 99% to 99.999% for Application-Specific Procurement

Mo₂(OAc)₄ is commercially supplied in multiple purity grades by American Elements: 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. This contrasts with many specialty dimolybdenum complexes, which are typically available only at 95–97% purity from general chemical suppliers . The availability of ultra-high-purity (5N) material is critical for applications such as electronic thin-film precursors and mechanistic catalysis studies, where trace metal contaminants (e.g., Fe, Cu) at ppm levels can poison catalysts or alter film electrical properties.

Materials Procurement High-Purity Chemicals Quality Control

Gateway Precursor: Quantitative Synthetic Utility for the Entire Mo₂⁴⁺ Quadruple-Bond Family

Mo₂(OAc)₄ is the established universal precursor from which virtually all quadruple-bonded dimolybdenum(II) compounds are derived [1]. The acetate ligands can be quantitatively replaced by halides (e.g., Mo₂Cl₈⁴⁻), phosphines (e.g., Mo₂Cl₄[P(C₄H₉)₃]₄), or thiolates (e.g., Mo₂(OAc)₂(SSiMe₃)₂(PEt₃)₂ in 83% isolated yield) [2][3]. This contrasts with Mo(CO)₆, which requires reductive coupling to form the Mo–Mo bond, and MoCl₅, which lacks the pre-formed dimetal core. The two-step synthesis from Mo(CO)₆ via Mo₂(OAc)₄ achieves an overall yield of approximately 92% under optimized conditions [4].

Synthetic Methodology Precursor Chemistry Metal-Metal Bonded Complexes

Procurement-Driven Application Scenarios for Molybdenum(2+);tetraacetate (CAS 14221-06-8)


Absolute Configuration Determination of Chiral Pharmaceutical Intermediates

A pharmaceutical analytical laboratory requires unambiguous assignment of the absolute configuration of novel chiral diol or amino acid intermediates. Mo₂(OAc)₄ enables a one-step, no-workup protocol: dissolve the analyte and Mo₂(OAc)₄ in DMSO, record CD from 250 to 650 nm, and use the diagnostic Cotton effects at 300 and 400 nm (for amino acids) or 310, 350, and 400 nm (for 1,2-diols) [1][2]. The method has been validated on brassinosteroid vic-diols, cyclic β-amino acids, and tert/tert 1,2-diols, and has been cited by over 164 subsequent studies, confirming its reliability for regulatory submissions [3].

Synthesis of Quadruple-Bonded Dimolybdenum Building Blocks for Supramolecular Assemblies

An inorganic or materials chemistry group needs to construct extended metal-organic frameworks (MOFs) or molecular wires based on the Mo₂⁴⁺ paddlewheel unit. Mo₂(OAc)₄ is the obligatory intermediate: it reacts with halide sources to yield Mo₂Cl₈⁴⁻, with phosphines to give Mo₂Cl₄(PR₃)₄, or with thiols to produce Mo₂(OAc)₂(SR)₂(PR₃)₂ in 83% isolated yield [1][2]. Because Mo₂(OAc)₄ is inert toward axial phosphine ligation (unlike Rh₂(OAc)₄), equatorial substitution occurs cleanly, enabling predictable structural outcomes [3].

High-Purity Molybdenum Precursor for CVD/ALD Thin-Film Deposition

A semiconductor or energy materials manufacturer requires a volatile, high-purity molybdenum source for depositing MoS₂, MoOₓ, or Mo metal films by CVD or ALD. Mo₂(OAc)₄ sublimes intact at 300 °C under vacuum, delivering the molecular unit to the substrate without premature decomposition [1]. The 5N (99.999%) purity grade available from American Elements minimizes trace metal contamination that could degrade film electrical performance or act as recombination centers in photovoltaic devices [2].

Mechanistic Hydrogenation Catalysis Research Using a Well-Defined Dinuclear Model Catalyst

A fundamental catalysis research group requires a structurally defined, ligand-free dinuclear complex to study hydrogen activation and alkene hydrogenation mechanisms without interference from support effects. Mo₂(OAc)₄ catalyzes the liquid-phase hydrogenation of cyclohexene and acetophenone in DMF under dihydrogen, with the steady-state rate described by a pseudosecond-order kinetic equation [1]. Its diamagnetic, EPR-silent ground state allows unambiguous spectroscopic monitoring of the catalytic cycle, while the quadruple bond ensures the dinuclear integrity throughout turnover [2].

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